molecular formula C7H6BrF3N2O B2549027 1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole CAS No. 229980-59-0

1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole

Cat. No.: B2549027
CAS No.: 229980-59-0
M. Wt: 271.037
InChI Key: KLKPLRILKDZPGX-UHFFFAOYSA-N
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Description

1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with acetyl, bromo, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.

    Coupling reactions: The presence of the bromo group makes it suitable for palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Common reagents used in these reactions include N-bromosuccinimide (NBS), trifluoromethyl iodide, acetic anhydride, and various palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.

    Materials science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole can be compared with other pyrazole derivatives such as:

  • 1-Acetyl-4-bromo-3-methylpyrazole
  • 1-Acetyl-4-bromo-5-methylpyrazole
  • 1-Acetyl-4-bromo-3-(trifluoromethyl)pyrazole

These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c1-3-5(8)6(7(9,10)11)12-13(3)4(2)14/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKPLRILKDZPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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